![molecular formula C36H30N4 B12594527 4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] CAS No. 643029-63-4](/img/structure/B12594527.png)
4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,3-phenylene linkage flanked by two imidazole rings, each substituted with naphthalen-1-yl and 2,2-dimethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 1,3-phenylenediamine with naphthaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazole rings. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the naphthalen-1-yl groups, converting them to more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include imidazole N-oxides, reduced naphthalene derivatives, and various substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as fluorescent probes for imaging applications .
Medicine: In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties .
Wirkmechanismus
The mechanism of action of 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the naphthalen-1-yl groups can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- N,N’-(1,3-Phenylene)dimaleimide
- (2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
Comparison: Compared to these similar compounds, 4,4’-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole] stands out due to its unique combination of imidazole and naphthalene moieties. This structural arrangement imparts distinct electronic and steric properties, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
643029-63-4 |
|---|---|
Molekularformel |
C36H30N4 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
4-[3-(2,2-dimethyl-5-naphthalen-1-ylimidazol-4-yl)phenyl]-2,2-dimethyl-5-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C36H30N4/c1-35(2)37-31(33(39-35)29-20-10-14-23-12-5-7-18-27(23)29)25-16-9-17-26(22-25)32-34(40-36(3,4)38-32)30-21-11-15-24-13-6-8-19-28(24)30/h5-22H,1-4H3 |
InChI-Schlüssel |
XCFTVBYBGQHVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(C(=N1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC(N=C5C6=CC=CC7=CC=CC=C76)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)
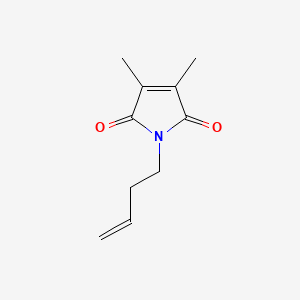
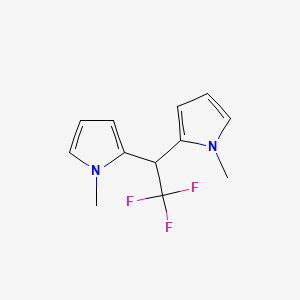

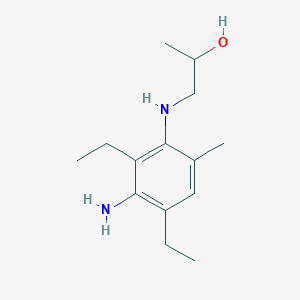
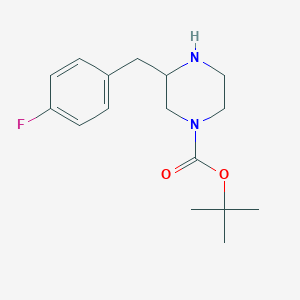
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
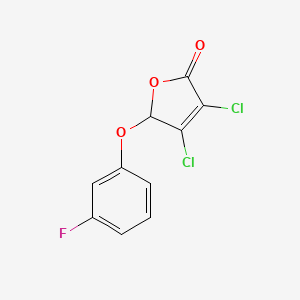
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
